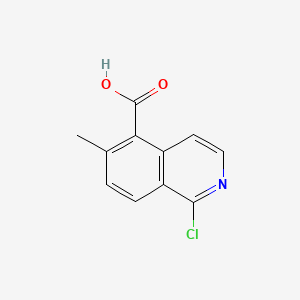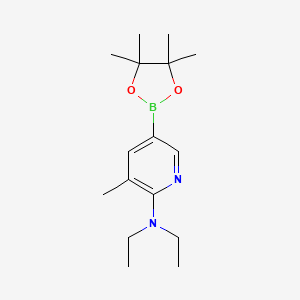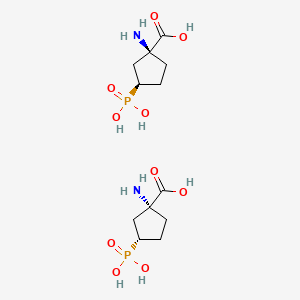
(+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo: is a kainate-type glutamate receptor agonist, specifically targeting group III metabotropic glutamate receptors. It exhibits higher selectivity for mGlu4 receptors compared to mGlu8 receptors . This compound is widely used in scientific research to study the pharmacology and physiology of metabotropic glutamate receptors.
作用机制
Target of Action
Z-Cyclopentyl-AP4 is a group III metabotropic glutamate receptor agonist . It exhibits higher potency at metabotropic glutamate receptor 4 (mGluR4) than metabotropic glutamate receptor 8 (mGluR8), with no activity at metabotropic glutamate receptor 7 (mGluR7) . These receptors are primarily localized on presynaptic terminals, where they act as both auto- and hetero-receptors, inhibiting the release of neurotransmitter .
Mode of Action
Z-Cyclopentyl-AP4 interacts with its targets, mGluR4 and mGluR8, and selectively inhibits synaptic activity in the lateral perforant pathway . The inhibitory actions of Z-Cyclopentyl-AP4 were potentiated by the mGluR4 positive allosteric modulator, PHCCC .
Biochemical Pathways
Z-Cyclopentyl-AP4 affects the biochemical pathways by inhibiting adenylyl cyclase via Gi/o-proteins, leading to the inhibition of forskolin-stimulated cAMP formation, and consequently to a reduction in protein kinase A (PKA) activity .
Result of Action
The molecular and cellular effects of Z-Cyclopentyl-AP4’s action involve the inhibition of synaptic transmission at specific synapses, such as the lateral perforant pathway . This results in the modulation of glutamatergic neurotransmission .
生化分析
Biochemical Properties
Z-Cyclopentyl-AP4 interacts with Group III mGluRs, specifically mGluR-4 and mGluR-8 . It exhibits higher potency at mGluR-4 than mGluR-8, with EC50 values of 49 and 124μM respectively . It does not show any activity at mGluR-7 . The nature of these interactions involves the compound acting as an agonist, activating these receptors and influencing their function .
Cellular Effects
In terms of cellular effects, Z-Cyclopentyl-AP4 selectively inhibits synaptic activity in the lateral perforant pathway . The IC50 values are 130 and 1859 μM in the lateral and medial perforant pathways respectively . This indicates that the compound can influence cell function by modulating synaptic activity.
Molecular Mechanism
The molecular mechanism of Z-Cyclopentyl-AP4 involves its interaction with mGluRs as an agonist By binding to these receptors, it can influence their activity and subsequently alter cellular processes
准备方法
Synthetic Routes and Reaction Conditions: The detailed synthetic route and reaction conditions are typically proprietary and may vary between manufacturers .
Industrial Production Methods: Industrial production of (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet research-grade standards .
化学反应分析
Types of Reactions: (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles under mild to moderate conditions.
Oxidation Reactions: Often require oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with altered functional groups .
科学研究应用
Chemistry: (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo is used to study the structure-activity relationships of metabotropic glutamate receptors. It helps in understanding the binding affinities and selectivity of different receptor subtypes .
Biology: In biological research, this compound is employed to investigate the role of metabotropic glutamate receptors in synaptic transmission and plasticity. It is particularly useful in studying the modulation of neurotransmitter release .
Medicine: this compound has potential therapeutic applications in treating neurological disorders such as epilepsy, anxiety, and Parkinson’s disease. It is used in preclinical studies to evaluate its efficacy and safety .
Industry: In the pharmaceutical industry, this compound is used as a reference compound for developing new drugs targeting metabotropic glutamate receptors .
相似化合物的比较
- L-(+)-2-amino-4-phosphonobutyric acid (L-AP4)
- L-serine-O-phosphate (L-SOP)
- (1S, 2R)-1-amino-2-phosphonomethylcyclopropanecarboxylic acid ((1S, 2R)-APCPr)
Comparison: (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo is unique in its higher selectivity for mGlu4 receptors compared to other similar compounds. While L-AP4, L-SOP, and (1S, 2R)-APCPr also target group III metabotropic glutamate receptors, this compound exhibits distinct pharmacological profiles and binding affinities .
属性
IUPAC Name |
(1S,3R)-1-amino-3-phosphonocyclopentane-1-carboxylic acid;(1R,3S)-1-amino-3-phosphonocyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12NO5P/c2*7-6(5(8)9)2-1-4(3-6)13(10,11)12/h2*4H,1-3,7H2,(H,8,9)(H2,10,11,12)/t2*4-,6+/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBQBTFFQHNHGC-RPBIHNRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1P(=O)(O)O)(C(=O)O)N.C1CC(CC1P(=O)(O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@@H]1P(=O)(O)O)(C(=O)O)N.C1C[C@@](C[C@H]1P(=O)(O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
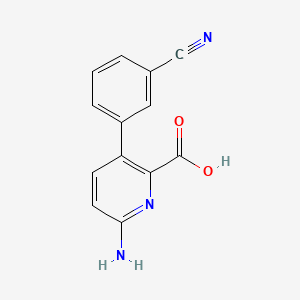

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)
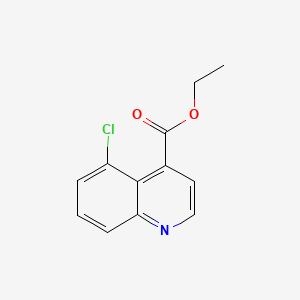
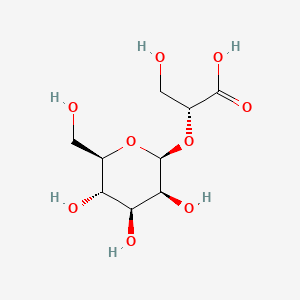
![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)
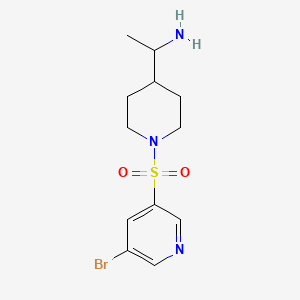
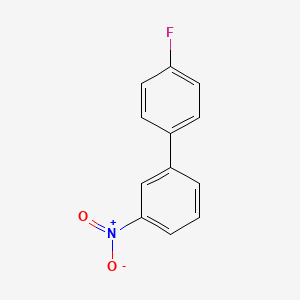
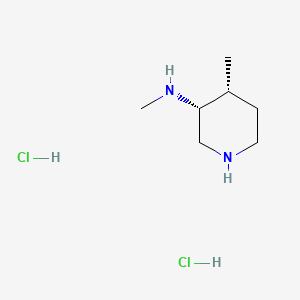
![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)
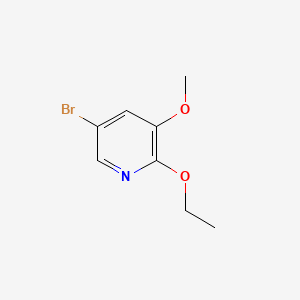
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)
